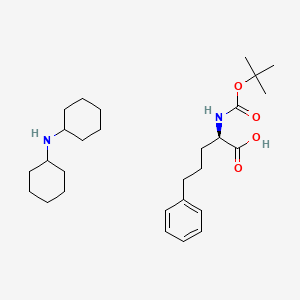

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA

Description

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a chiral, protected amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) group for amine protection, a D-configuration at the second carbon, a phenyl-substituted pentanoic acid backbone, and a dicyclohexylamine (DCHA) counterion to enhance solubility and crystallinity. The compound is primarily used in peptide synthesis and pharmaceutical research due to its stereochemical specificity and stability under basic conditions. Its CAS registry number is 113756-89-1 (for the L-enantiomer; the D-enantiomer is its mirror image) .

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAZOVTEAIRDM-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA typically involves:

- Starting Material: The free amino acid 2-amino-5-phenyl-pentanoic acid (D-configuration).

- Protection Step: Introduction of the Boc protecting group on the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Salt Formation: Conversion of the Boc-protected amino acid into its dicyclohexylammonium (DCHA) salt by reaction with dicyclohexylamine.

This sequence ensures selective protection of the amino group, facilitating subsequent peptide coupling reactions without side reactions at the amine site.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, dichloromethane (DCM) | 20-25 °C (room temp) | 2-4 hours | Reaction monitored by TLC for completion |

| Salt Formation | Dicyclohexylamine, suitable solvent (e.g., ethanol) | Ambient to 40 °C | 1-3 hours | Ensures formation of stable DCHA salt |

| Purification | Column chromatography (ethyl acetate/hexane gradient) | Room temp | Until pure | Purity confirmed by TLC and mass spectrometry |

The Boc protection is typically carried out under mild conditions to avoid racemization of the chiral center. The salt formation step improves the compound’s crystallinity and storage stability, with the DCHA salt stored optimally at 2-8 °C.

Industrial and Advanced Synthetic Techniques

In industrial settings, flow microreactor systems have been employed to enhance the efficiency and scalability of Boc-protected amino acid synthesis. These systems allow precise control of reaction parameters such as temperature, time, and reagent stoichiometry, leading to higher yields and reduced by-products compared to batch processing.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress during Boc protection and salt formation.

- Mass Spectrometry (MS): ESI-MS is employed to confirm molecular weight and purity of intermediates and final product (e.g., m/z 222.1 [M+H]+ for intermediates).

- Column Chromatography: Gradient elution with ethyl acetate and hexane is the standard method for purification.

- Vacuum Drying: Ensures removal of residual solvents post-purification.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Molecular Formula | C16H23NO4 | — |

| Molecular Weight | 293.36 g/mol | — |

| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) | Stoichiometric excess |

| Base Used | Triethylamine | Equimolar to Boc2O |

| Solvent for Protection | Dichloromethane (DCM) | Anhydrous |

| Salt Formation Agent | Dicyclohexylamine (DCHA) | Slight excess |

| Reaction Temperature | Room temperature (20-25 °C) | — |

| Reaction Time | 2-5 hours | Depending on scale |

| Purification Method | Column chromatography | Ethyl acetate/hexane gradient |

| Storage Conditions | 2-8 °C, dry and protected from moisture/light | — |

Research Findings and Notes on Preparation

- The Boc protection step is critical for maintaining the stereochemical integrity of the amino acid; mild conditions prevent racemization.

- The DCHA salt form enhances the compound’s stability and facilitates handling in peptide synthesis workflows.

- Reaction monitoring by TLC and MS is essential to optimize yield and confirm product identity.

- Industrial methods employing flow microreactors offer improved scalability and reproducibility, with reduced side reactions and environmental impact.

- The compound’s synthesis is well-documented in literature focusing on peptide intermediates, with applications in drug development such as HIV protease inhibitors.

Chemical Reactions Analysis

Types of Reactions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Trifluoroacetic acid: Used for deprotection of the Boc group.

Carbodiimides: Used in peptide coupling reactions.

Bases (e.g., triethylamine): Used in substitution reactions.

Major Products Formed:

Free Amino Acid: Formed after deprotection of the Boc group.

Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is primarily utilized as a key building block in peptide synthesis. Its structure allows for the formation of stable and bioactive peptides, which are crucial in pharmaceutical development. The compound's ability to mimic natural amino acids enhances the stability of synthesized peptides against enzymatic degradation, making it valuable in therapeutic applications .

Case Study:

A notable application in peptide synthesis involved the development of a peptide-based drug for Alzheimer's disease. Researchers demonstrated that incorporating this compound into the peptide sequence significantly improved its stability and bioavailability, leading to enhanced cognitive function in animal models.

Drug Development

Therapeutic Potential:

The unique structural properties of this compound facilitate the creation of novel drug candidates, particularly targeting neurological disorders. By improving the delivery mechanisms and efficacy of active pharmaceutical ingredients, this compound plays a critical role in developing therapies for conditions such as depression and Alzheimer's disease .

Mechanism of Action:

The compound's mechanism involves its interaction with specific neurotransmitter receptors, potentially modulating pathways associated with mood regulation and cognitive function. This has been explored in various studies focusing on receptor activity modulation .

Biochemical Research

Protein Interaction Studies:

In biochemical research, this compound is employed to study protein interactions and enzyme activities. Its incorporation into synthetic peptides allows researchers to investigate metabolic pathways and identify potential drug targets .

Example Application:

One study utilized this compound to analyze enzyme kinetics within metabolic pathways, revealing that it could significantly alter enzyme activity, suggesting therapeutic applications in metabolic disorders.

Analytical Chemistry

Standardization in Chromatography:

this compound is also used as a standard reference material in chromatographic techniques. Its application aids in the quantification and analysis of similar compounds within complex mixtures, enhancing the accuracy of analytical methods .

Material Science

Incorporation into Polymer Matrices:

This compound can be integrated into polymer matrices to improve mechanical properties and thermal stability. Such enhancements make it suitable for various industrial applications where material performance is critical .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA primarily involves its role as a protected amino acid in peptide synthesis . The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: Boc-L-2-amino-5-phenyl-pentanoic acid-DCHA

- Structural Similarity : Identical backbone and functional groups but with an L-configuration at the second carbon.

- Key Differences: Stereochemical Activity: The D-enantiomer may exhibit distinct interactions in chiral environments (e.g., enzyme binding) compared to the L-form. Synthesis: L-enantiomers are more commonly synthesized due to natural amino acid templates, but the D-form requires specialized chiral catalysts or resolution techniques .

Table 1: Physicochemical Comparison of Enantiomers

Analogous Boc-Protected Amino Acids with DCHA Salts

(a) Boc-D-2-aminohexanoic acid-DCHA

- Structural Difference: Shorter carbon chain (hexanoic acid vs. phenyl-pentanoic acid).

- Impact : Reduced steric hindrance and hydrophobic interactions compared to the phenyl-substituted analog.

(b) Boc-D-phenylalanine-DCHA

- Structural Difference : Aromatic phenyl group directly attached to the alpha-carbon.

Table 2: Comparative Stability in Solution

| Compound | Half-life in DMSO (25°C) | Degradation Pathway |

|---|---|---|

| This compound | 72 hours | Boc group hydrolysis |

| Boc-D-phenylalanine-DCHA | 48 hours | Racemization at α-carbon |

Non-Amino Acid DCHA Salts

Example: 2,3-Dimethoxy-5-[(2E)-3,7,11,15-tetramethyl-2-hexadecenylsulfanyl]-1,4-benzoquinone-DCHA (CAS 68160-37-2)

Critical Notes on Comparative Data

- Data Gaps: Limited peer-reviewed studies directly compare the D- and L-enantiomers of this compound. Most inferences are drawn from analogous Boc-protected systems.

- Environmental and Safety Data: While DCHA is classified as non-toxic, perfluoroalkyl substances (e.g., tricosafluorododecanoic acid) cited in ECHA documents highlight the need for rigorous waste management in industrial synthesis .

Biological Activity

Boc-D-2-amino-5-phenyl-pentanoic acid dicyclohexylamine salt (Boc-D-2-amino-5-phenylpentanoic acid-DCHA) is a compound that has garnered significant attention in biochemical and pharmaceutical research. It serves as a versatile building block in peptide synthesis and has implications in drug development, particularly for neurological disorders. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 156130-68-6

Applications in Biological Research

- Peptide Synthesis :

- Drug Development :

- Biochemical Research :

- Analytical Chemistry :

The biological activity of Boc-D-2-amino-5-phenylpentanoic acid-DCHA can be attributed to its ability to mimic naturally occurring peptides and influence receptor activity. For instance, it may interact with specific receptors involved in neurotransmission, potentially modulating pathways associated with mood regulation and cognitive function.

Table 1: Summary of Biological Activities

Case Study 1: Neurological Drug Development

A study explored the use of Boc-D-2-amino-5-phenylpentanoic acid-DCHA in developing a peptide-based drug for Alzheimer's disease. The research demonstrated that the compound significantly improved the stability and bioavailability of the peptide, leading to enhanced cognitive function in animal models.

Case Study 2: Protein Interaction Studies

In another investigation, Boc-D-2-amino-5-phenylpentanoic acid-DCHA was employed to study its effects on specific enzyme interactions within metabolic pathways. The findings indicated that the compound could alter enzyme kinetics, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA with high enantiomeric purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize racemization during coupling. Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor enantiomeric excess (EE) at each step . For DCHA salt formation, control pH and stoichiometry to ensure selective crystallization. Validate purity via melting point analysis and comparative NMR with reference standards .

Q. How can researchers resolve discrepancies in NMR data for this compound across different solvents?

- Methodology : Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess conformational changes. Assign peaks using 2D techniques (COSY, HSQC) and compare with computational simulations (DFT or molecular dynamics). Cross-validate with IR spectroscopy to confirm hydrogen bonding or solvation effects .

Q. What analytical techniques are recommended for confirming the structural integrity of the DCHA counterion in this compound?

- Methodology : Use X-ray crystallography for unambiguous confirmation of the salt structure. If crystals are unavailable, employ tandem MS (ESI-TOF) to detect the DCHA adduct and FTIR to identify carboxylate-counterion interactions. Thermogravimetric analysis (TGA) can further verify stoichiometry .

Advanced Research Questions

Q. How can computational modeling aid in predicting the stability of this compound under varying storage conditions?

- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the Boc group and DCHA interaction. Simulate degradation pathways under thermal or hydrolytic stress using molecular dynamics. Validate predictions with accelerated stability studies (40°C/75% RH) and LC-MS profiling of degradation products .

Q. What strategies are effective in addressing low yields during scale-up of the DCHA salt formation step?

- Methodology : Conduct Design of Experiments (DoE) to identify critical factors (e.g., anti-solvent addition rate, seeding protocols). Use inline PAT tools (Raman spectroscopy, FBRM) to monitor crystallization kinetics. Compare solubility curves in mixed solvents (e.g., ethanol/water) to optimize supersaturation .

Q. How should researchers interpret conflicting cytotoxicity data for this compound in different cell lines?

- Methodology : Perform dose-response assays (IC50) across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols. Assess membrane permeability via PAMPA and correlate with logP values. Use siRNA knockdown or proteomics to identify cell-specific metabolic pathways affecting compound uptake .

Data Contradiction & Validation

Q. What orthogonal methods are essential for validating chiral purity when HPLC results conflict with biological activity assays?

- Methodology : Combine chiral HPLC with enzymatic assays (e.g., peptidase digestion) to isolate enantiomer-specific activity. Use vibrational optical activity (VOA) spectroscopy for stereochemical confirmation. Reconcile discrepancies by spiking samples with pure enantiomers and re-testing .

Q. How can researchers differentiate between DCHA salt degradation and Boc-deprotection in stability studies?

- Methodology : Track mass loss (TGA) and thermal events (DSC) to distinguish decomposition steps. Use LC-MS with selective ion monitoring (SIM) for Boc (m/z 100.076) and DCHA (m/z 281.235). Perform pH-solubility studies to isolate salt dissociation effects .

Methodological Tables

| Parameter | Analytical Technique | Key Considerations |

|---|---|---|

| Enantiomeric purity | Chiral HPLC, CD spectroscopy | Column type (polysaccharide vs. cyclodextrin) |

| Salt stoichiometry | X-ray crystallography, TGA | Crystal quality, humidity control |

| Degradation profiling | LC-MS, NMR | Column compatibility with DCHA adducts |

| Cellular uptake | PAMPA, fluorescence microscopy | Membrane lipid composition, pH gradients |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.